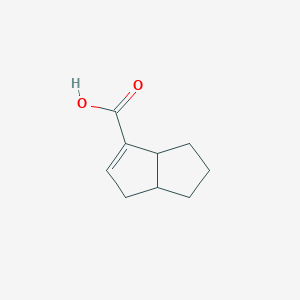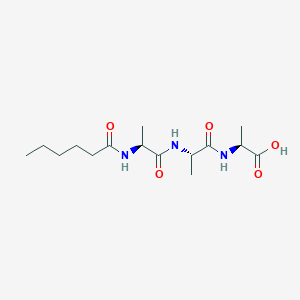
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine is a tripeptide compound consisting of three alanine residues with a hexanoyl group attached to the N-terminus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexanoyl-L-alanyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the alanine residues to prevent unwanted side reactions. The hexanoyl group is then introduced at the N-terminus through an acylation reaction. The protected tripeptide is subsequently deprotected to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by cleavage and purification of the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of individual amino acids.
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Substitution: The hexanoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Yields individual amino acids (L-alanine).
Oxidation: Can form disulfide-linked peptides if cysteine is present.
Substitution: Results in peptides with different acyl groups at the N-terminus.
Wissenschaftliche Forschungsanwendungen
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of N-Hexanoyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The hexanoyl group may enhance the compound’s hydrophobicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins. The tripeptide structure allows for specific binding to target sites, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Succinyl-L-alanyl-L-alanyl-L-alanine: A similar tripeptide with a succinyl group instead of a hexanoyl group.
L-Alanyl-L-alanyl-L-alanine: A tripeptide without any acyl group at the N-terminus.
Alanyl-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and cell culture.
Uniqueness
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine is unique due to the presence of the hexanoyl group, which imparts distinct hydrophobic properties and potential for enhanced membrane interactions. This makes it particularly useful in applications requiring increased hydrophobicity and specific binding interactions.
Eigenschaften
CAS-Nummer |
90288-33-8 |
|---|---|
Molekularformel |
C15H27N3O5 |
Molekulargewicht |
329.39 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(hexanoylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H27N3O5/c1-5-6-7-8-12(19)16-9(2)13(20)17-10(3)14(21)18-11(4)15(22)23/h9-11H,5-8H2,1-4H3,(H,16,19)(H,17,20)(H,18,21)(H,22,23)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
DQXZZQGXFHWDMM-DCAQKATOSA-N |
Isomerische SMILES |
CCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CCCCCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
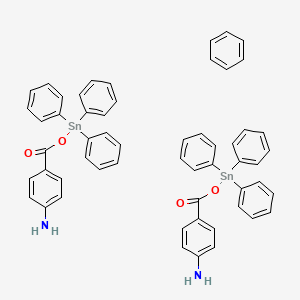
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

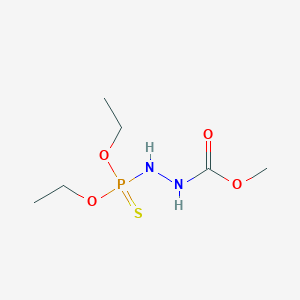

![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
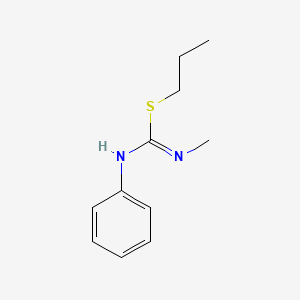

![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
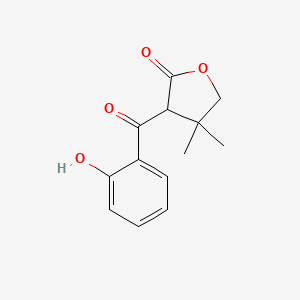
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
